1-Oxo Colterol-d9
Description
Properties
CAS No. |
1794814-52-0 |
|---|---|
Molecular Formula |
C12H17NO3 |
Molecular Weight |
232.327 |
IUPAC Name |
1-(3,4-dihydroxyphenyl)-2-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]ethanone |
InChI |
InChI=1S/C12H17NO3/c1-12(2,3)13-7-11(16)8-4-5-9(14)10(15)6-8/h4-6,13-15H,7H2,1-3H3/i1D3,2D3,3D3 |
InChI Key |
RNGOPMBKNLMANA-GQALSZNTSA-N |
SMILES |
CC(C)(C)NCC(=O)C1=CC(=C(C=C1)O)O |
Synonyms |
1-(3,4-Dihydroxyphenyl)-2-[(1,1-dimethylethyl)amino]ethanone-d9 |
Origin of Product |
United States |
Advanced Analytical Methodologies Employing 1 Oxo Colterol D9 As a Research Standard
Development and Validation of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Assays for Quantitative Analysis
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become a cornerstone in quantitative bioanalysis due to its high sensitivity, selectivity, and accuracy. chromatographyonline.com The development of robust LC-MS/MS assays is critical for determining the concentration of analytes in complex biological matrices such as plasma, urine, and tissue homogenates. semanticscholar.orgresearchgate.net This process involves meticulous optimization of sample preparation, chromatographic separation, and mass spectrometric detection, followed by a rigorous validation to ensure the method is reliable and reproducible for its intended purpose. nih.govtsijournals.com
Role of 1-Oxo Colterol-d9 as a Stable Isotope Internal Standard (SIL-IS) in Bioanalytical Methods
In quantitative LC-MS/MS analysis, the use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for achieving the highest level of accuracy and precision. scispace.comkcasbio.com this compound, a deuterated analog of 1-Oxo Colterol (B100066), serves this exact purpose. An ideal SIL-IS is chemically identical to the analyte of interest, differing only in the mass of some of its atoms due to isotopic enrichment (e.g., replacing hydrogen-1 with deuterium (B1214612), or carbon-12 with carbon-13). aptochem.com
The fundamental principle of this stable isotope dilution assay (SIDA) is that the SIL-IS is added at a known concentration to the sample at the very beginning of the analytical process. brewingscience.detum.dewikipedia.org Because this compound has nearly identical physicochemical properties to the unlabeled analyte, it experiences the same variations and losses during every step of the procedure, including extraction, potential degradation, and injection volume inconsistencies. biopharmaservices.com
Crucially, the SIL-IS also co-elutes with the analyte during chromatography and experiences the same ionization efficiency in the mass spectrometer's source. aptochem.com This co-behavior allows it to effectively compensate for a major challenge in LC-MS/MS known as the "matrix effect," where other components in the biological sample can either suppress or enhance the ionization of the target analyte, leading to inaccurate results. kcasbio.com By measuring the ratio of the analyte's signal to the known concentration of the SIL-IS, any variability is normalized, ensuring that the final calculated concentration is highly reliable and reflective of the true amount in the original sample. nih.gov The use of this compound is therefore essential for correcting for inter-sample variability and ensuring the robustness of the bioanalytical method.
Optimization of Chromatographic Separation Parameters for this compound and Related Analytes
Effective chromatographic separation is paramount for a successful LC-MS/MS assay, as it ensures that the analyte and its internal standard are resolved from other matrix components that could cause interference. For polar, hydrophilic molecules like Colterol and its metabolites, reversed-phase high-performance liquid chromatography (RP-HPLC) is a commonly employed technique. nih.gov
Optimization typically involves selecting an appropriate stationary phase, such as a C18 or a Phenyl-Hexyl column, which provides the necessary retention and selectivity for catecholamine-like compounds. scielo.bragilent.com The mobile phase usually consists of a mixture of an aqueous component and an organic solvent, such as acetonitrile (B52724) or methanol. The inclusion of an acid modifier, like 0.1% formic acid, in both phases is standard practice to improve peak shape and promote protonation of the analytes for efficient positive-ion mode mass spectrometry. researchgate.net
A gradient elution program, where the proportion of the organic solvent is increased over the course of the analytical run, is often necessary to achieve adequate separation of all compounds of interest and to elute more strongly retained matrix components from the column. scielo.br The flow rate, column temperature, and injection volume are also carefully optimized to achieve sharp, symmetrical peaks and stable retention times, ultimately leading to a short, efficient, and reproducible separation.
Table 1: Representative Gradient Elution Program for LC-MS/MS Analysis
| Time (minutes) | Flow Rate (mL/min) | % Mobile Phase A (0.1% Formic Acid in Water) | % Mobile Phase B (0.1% Formic Acid in Acetonitrile) |
|---|---|---|---|
| 0.0 | 0.5 | 95 | 5 |
| 1.0 | 0.5 | 95 | 5 |
| 5.0 | 0.5 | 10 | 90 |
| 6.0 | 0.5 | 10 | 90 |
| 6.1 | 0.5 | 95 | 5 |
Evaluation of Mass Spectrometric Ionization and Fragmentation Characteristics for this compound
Tandem mass spectrometry detection, particularly in the Multiple Reaction Monitoring (MRM) mode, provides the high selectivity required for quantitative bioanalysis. chromatographyonline.com The process begins with the optimization of the ionization source, which for compounds like 1-Oxo Colterol is typically Electrospray Ionization (ESI) in the positive ion mode.
In the first stage of the mass spectrometer (Q1), the protonated molecular ion (the precursor ion) of both the analyte and this compound are selected. These precursor ions are then directed into a collision cell (q2), where they are fragmented by collision with an inert gas, a process known as collision-induced dissociation (CID). Specific, stable, and abundant fragments (product ions) are then selected in the third stage of the mass spectrometer (Q3) and monitored by the detector.
The specific transition from a precursor ion to a product ion is unique for a given molecule and provides a high degree of specificity. For this compound, the precursor ion will have a mass-to-charge ratio (m/z) that is 9 Daltons higher than the unlabeled analyte, reflecting the nine deuterium atoms. The product ions may or may not retain all the deuterium labels, depending on which part of the molecule is cleaved during fragmentation. The selection of unique and intense MRM transitions for both the analyte and the internal standard is a critical step in method development to prevent cross-talk and ensure unambiguous quantification. brewingscience.de
Table 2: Hypothetical MRM Transitions for 1-Oxo Colterol and this compound
| Compound | Precursor Ion (Q1) [M+H]⁺ | Product Ion (Q3) | Collision Energy (eV) |
|---|---|---|---|
| 1-Oxo Colterol | m/z | m/z | Value |
(Note: Specific m/z values are dependent on the exact mass of 1-Oxo Colterol and its fragmentation pattern, which must be determined empirically.)
Assessment of Analytical Performance: Sensitivity, Selectivity, and Inter-Matrix Variability
Once the LC-MS/MS method is developed, it must undergo a comprehensive validation process according to regulatory guidelines to demonstrate its reliability. nih.govstanford.edu Key performance metrics are assessed to ensure the method is fit for its purpose. nih.gov
Sensitivity: This is defined by the Lower Limit of Quantification (LLOQ), which is the lowest concentration on the calibration curve that can be measured with acceptable precision and accuracy (typically within 20%). scielo.br
Selectivity: The method's ability to differentiate and quantify the analyte in the presence of other components in the sample is tested. This involves analyzing blank matrix from multiple sources to ensure no endogenous interferences are present at the retention time of the analyte and internal standard.
Linearity: A calibration curve is generated by plotting the peak area ratio (analyte/IS) against the analyte concentration. The curve should demonstrate a linear relationship over a defined concentration range, with a correlation coefficient (r²) typically >0.99. scielo.br
Precision and Accuracy: These are evaluated by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) on the same day (intra-day) and on different days (inter-day). Precision is expressed as the coefficient of variation (%CV), while accuracy is expressed as the percent bias. For regulated bioanalysis, these values should generally be within ±15% (±20% at the LLOQ). scielo.brstanford.edu
Inter-Matrix Variability: The use of this compound helps minimize variability between different sources of biological matrix, ensuring that the method is robust and applicable across different subjects or populations.
Table 3: Representative Analytical Performance Characteristics of a Validated LC-MS/MS Assay
| Parameter | Acceptance Criteria | Result |
|---|---|---|
| Linearity Range | - | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.99 | 0.998 |
| LLOQ | - | 1 ng/mL |
| Intra-Day (n=6) | Precision (%CV) | Accuracy (%Bias) |
| Low QC (3 ng/mL) | ≤ 20% | ± 20% |
| Mid QC (500 ng/mL) | ≤ 15% | ± 15% |
| High QC (800 ng/mL) | ≤ 15% | ± 15% |
| Inter-Day (n=18) | Precision (%CV) | Accuracy (%Bias) |
| Low QC (3 ng/mL) | ≤ 20% | ± 20% |
| Mid QC (500 ng/mL) | ≤ 15% | ± 15% |
Application of Gas Chromatography-Mass Spectrometry (GC-MS) in Specialized Analytical Contexts
While LC-MS/MS is the predominant technique for bioanalysis of polar compounds, Gas Chromatography-Mass Spectrometry (GC-MS) can be applied in specialized contexts. nih.gov Due to the low volatility of molecules like 1-Oxo Colterol, which contain multiple polar functional groups (hydroxyl, amine), direct analysis by GC-MS is not feasible. Therefore, a chemical derivatization step is required prior to analysis. researchgate.netoup.com
Derivatization involves reacting the analyte with a reagent to replace active hydrogens on polar groups with nonpolar moieties, thereby increasing the analyte's volatility and thermal stability. youtube.com A common approach is silylation, using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to form trimethylsilyl (B98337) (TMS) derivatives. mdpi.com
Once derivatized, the sample is introduced into the GC, where compounds are separated based on their boiling points and interaction with the stationary phase. The separated compounds then enter the mass spectrometer, which typically uses Electron Ionization (EI). EI is a high-energy ionization technique that produces extensive and reproducible fragmentation patterns. nih.gov These fragmentation patterns serve as a "fingerprint" for the molecule and can be compared against spectral libraries for confident identification. GC-MS may be used for confirmatory analysis or in applications where its high chromatographic resolution is advantageous.
Utilization of High-Resolution Mass Spectrometry for Metabolite Identification and Structural Elucidation
High-Resolution Mass Spectrometry (HRMS), using instruments like Time-of-Flight (TOF) or Orbitrap mass analyzers, is a powerful tool for identifying unknown compounds and elucidating their structures, making it invaluable for drug metabolism studies. youtube.comresearchgate.netchromatographyonline.com Unlike the nominal mass measurements provided by standard triple quadrupole instruments, HRMS provides highly accurate mass measurements, typically with an error of less than 5 parts per million (ppm). nih.gov
This high mass accuracy allows for the unambiguous determination of an ion's elemental composition. nih.govnih.gov In a drug metabolism study, researchers can analyze a biological sample and use sophisticated data mining software to search for potential metabolites based on their predicted exact masses (e.g., the mass of the parent drug plus the mass of an oxygen atom for a hydroxylation reaction). semanticscholar.org
The fragmentation patterns obtained from HRMS/MS experiments provide further structural information. diva-portal.org By analyzing the exact masses of the fragment ions, researchers can piece together the structure of the unknown metabolite. nih.gov The use of this compound as a reference standard in such studies can aid in confirming the identity of its corresponding unlabeled metabolite and help to differentiate drug-related material from endogenous background ions. researchgate.net
Integration of this compound in Differential Metabolite Identification Workflows
Differential metabolite identification is a cornerstone of metabolomics, aiming to identify and quantify metabolites that differ between distinct biological states, such as healthy versus diseased or treated versus untreated groups. The use of a stable isotope-labeled internal standard like this compound is crucial for the reliability of these comparative analyses. thermofisher.comiroatech.com
The workflow for differential metabolite identification using this compound typically involves the following steps:
Sample Preparation: A known concentration of this compound is spiked into biological samples (e.g., plasma, urine, or tissue extracts) at an early stage of the preparation process. thermofisher.com This allows it to undergo the same extraction, derivatization, and analytical procedures as the endogenous, non-labeled metabolites. researchgate.net This approach helps to account for any analyte loss or variability during sample handling. thermofisher.com
Chromatographic Separation: The extracted samples are then subjected to separation, typically using liquid chromatography (LC), to resolve the complex mixture of metabolites before they enter the mass spectrometer. nih.gov The choice of chromatographic conditions is optimized to achieve good separation of the target analytes from other matrix components.
Mass Spectrometric Analysis: As the separated metabolites elute from the LC column, they are ionized and analyzed by a mass spectrometer. The instrument is set to monitor the specific mass-to-charge (m/z) ratios for both the endogenous 1-Oxo Colterol and the deuterated internal standard, this compound.
Data Normalization and Quantification: The peak area of the endogenous 1-Oxo Colterol is normalized to the peak area of the known concentration of this compound in each sample. This normalization corrects for variations in sample extraction efficiency, matrix effects, and instrument response, ensuring that any observed differences in metabolite levels between sample groups are due to biological variation rather than analytical inconsistency. thermofisher.comiroatech.com
By comparing the normalized peak areas of 1-Oxo Colterol across different sample groups, researchers can confidently identify statistically significant differences in its abundance. This approach enhances the precision and reliability of biomarker discovery and the elucidation of metabolic pathways.
Table 1: Hypothetical Data from a Differential Metabolite Identification Study
This table illustrates the impact of normalization with this compound on the quantification of endogenous 1-Oxo Colterol in two hypothetical sample groups.
| Sample ID | Group | Endogenous 1-Oxo Colterol Peak Area (Arbitrary Units) | This compound Peak Area (Arbitrary Units) | Normalized 1-Oxo Colterol Abundance |
| Control_1 | Control | 125,000 | 250,000 | 0.50 |
| Control_2 | Control | 135,000 | 260,000 | 0.52 |
| Control_3 | Control | 110,000 | 240,000 | 0.46 |
| Treated_1 | Treated | 250,000 | 255,000 | 0.98 |
| Treated_2 | Treated | 270,000 | 265,000 | 1.02 |
| Treated_3 | Treated | 240,000 | 250,000 | 0.96 |
Isotope-Edited Mass Spectrometry Techniques
Isotope-edited mass spectrometry encompasses a range of techniques that utilize stable isotopes to differentiate and quantify molecules within complex mixtures. The distinct mass shift introduced by the deuterium atoms in this compound allows for its clear differentiation from its unlabeled counterpart.
One common application is in isotope dilution mass spectrometry (IDMS), which is considered a gold-standard quantitative method. In this approach, a known amount of this compound is added to a sample. The ratio of the mass spectrometric signals of the unlabeled (endogenous) 1-Oxo Colterol to the labeled this compound is then used to calculate the exact concentration of the endogenous analyte. This method is highly accurate because the labeled and unlabeled compounds co-elute chromatographically and experience identical ionization and fragmentation processes, thus minimizing analytical errors. nih.gov
Another advanced technique is the use of isotope-labeled standards in fragmentation studies. High-resolution mass spectrometry can be used to analyze the fragmentation patterns of both 1-Oxo Colterol and this compound. By comparing the fragmentation spectra, researchers can gain insights into the structure of the molecule and its metabolites. The mass shifts in the fragment ions containing deuterium atoms help in elucidating the fragmentation pathways and identifying the structures of unknown metabolites.
Table 2: Expected Mass Transitions for 1-Oxo Colterol and this compound in Tandem Mass Spectrometry
This table shows the precursor and expected product ions for both the unlabeled and deuterated forms of 1-Oxo Colterol, which are used for their specific detection and quantification in a complex matrix.
| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |
| 1-Oxo Colterol | [M+H]⁺ | [Fragment A]⁺ | [Fragment B]⁺ |
| This compound | [M+H+9]⁺ | [Fragment A+d]⁺ | [Fragment B+d]⁺ |
Note: The exact m/z values would depend on the specific fragmentation pattern of the molecule and the number of deuterium atoms retained in each fragment.
The use of this compound as a research standard in these advanced analytical methodologies significantly enhances the quality and reliability of scientific findings. It enables precise quantification and confident identification of metabolites, which is essential for advancing our understanding of biology and disease.
Application of 1 Oxo Colterol D9 in Mechanistic Metabolic and Biochemical Investigations
Elucidation of Biotransformation Pathways of Parent Compounds and Analogs (e.g., Colterol (B100066), Bitolterol)
The study of biotransformation pathways is fundamental to understanding a drug's efficacy and safety. 1-Oxo Colterol-d9 serves as a critical analytical reagent in mapping the metabolic conversion of Colterol and related structures.
Metabolic stability, defined as the susceptibility of a compound to metabolism, is a key parameter assessed during drug discovery. springernature.comsemanticscholar.org These studies are often conducted in vitro using subcellular fractions like liver microsomes or cellular systems such as hepatocytes, which contain the enzymes responsible for drug metabolism. springernature.comnih.gov In a typical assay, the parent drug (e.g., Colterol) is incubated with the microsomal or hepatocyte system, and samples are taken at various time points to measure the rate at which the parent drug disappears. researchgate.net
The role of this compound in these assays is typically that of an internal standard for the liquid chromatography-mass spectrometry (LC-MS/MS) analysis, allowing for precise quantification of the 1-Oxo Colterol metabolite formed over time. This helps build a complete picture of the parent drug's metabolic profile.
Table 1: Illustrative In Vitro Metabolic Stability of Colterol in Human Liver Microsomes This table presents hypothetical data for illustrative purposes.
| Incubation Time (minutes) | Colterol Remaining (%) | 1-Oxo Colterol Formed (pmol/mg protein) |
|---|---|---|
| 0 | 100 | 0 |
| 5 | 85 | 15.2 |
| 15 | 62 | 38.5 |
| 30 | 38 | 61.8 |
| 60 | 15 | 85.3 |
Identifying the specific enzymes responsible for a drug's metabolism is crucial for predicting drug-drug interactions. The formation of 1-Oxo Colterol from Colterol involves the oxidation of a secondary alcohol to a ketone. This type of reaction is often catalyzed by cytosolic dehydrogenases or, in some cases, by Cytochrome P450 (CYP450) enzymes.
To identify the responsible enzymes, Colterol would be incubated with a panel of recombinant human enzymes (e.g., various CYP450 isoforms or dehydrogenases). The formation of 1-Oxo Colterol would be monitored by LC-MS/MS, with this compound used as an internal standard to ensure accurate quantification of the metabolite produced by each enzyme. This allows researchers to pinpoint which specific enzymes are involved in this metabolic pathway.
Metabolism can be highly selective, occurring at a specific position within a molecule (regioselectivity) and often favoring one stereoisomer over another (stereoselectivity). Colterol has multiple potential sites for metabolism, including its catechol ring and the secondary alcohol on its side chain. The formation of 1-Oxo Colterol demonstrates regioselective metabolism at the secondary alcohol.
Furthermore, Colterol is a chiral molecule. Stereoselective metabolism studies would investigate whether one enantiomer of Colterol is preferentially metabolized to 1-Oxo Colterol. This would involve incubating individual enantiomers with metabolically active systems and quantifying the formation of the metabolite, again relying on this compound as an analytical standard.
Studies on Kinetic Isotope Effects in Enzymatic Reactions Relevant to 1-Oxo Colterol Formation
The kinetic isotope effect (KIE) is a powerful tool used to investigate enzymatic reaction mechanisms by determining if the cleavage of a specific bond is a rate-limiting step. nih.gov A KIE is observed when replacing an atom with one of its heavier isotopes alters the rate of a chemical reaction. wikipedia.org For instance, the rate of a reaction involving a carbon-hydrogen (C-H) bond is typically 6–10 times faster than the corresponding carbon-deuterium (C-D) bond. wikipedia.org
To study the KIE of 1-Oxo Colterol formation, one would compare the rate of its formation from natural Colterol to the rate from a version of Colterol specifically deuterated at the C-1 position (the site of oxidation). A significant difference in these rates would indicate that the cleavage of this C-H bond is part of the rate-determining step of the enzymatic reaction. In such an experiment, this compound would serve as an ideal internal standard for quantifying the metabolite formed from both the labeled and unlabeled substrates. The deuterium (B1214612) atoms in this compound are on the tert-butyl group, distant from the reaction center, ensuring it does not interfere with the KIE measurement itself.
Table 2: Hypothetical Kinetic Isotope Effect on the Formation of 1-Oxo Colterol This table presents hypothetical data for illustrative purposes.
| Substrate | Rate of 1-Oxo Colterol Formation (k, min⁻¹) | Kinetic Isotope Effect (kH / kD) |
|---|---|---|
| Colterol (C-H at C1) | 0.085 | 7.7 |
| Colterol-d1 (C-D at C1) | 0.011 |
Utilization in Preclinical Pharmacokinetic and Metabolic Profiling in Animal Models
Preclinical pharmacokinetic (PK) studies in animal models are essential for understanding how a drug is absorbed, distributed, metabolized, and excreted (ADME) in vivo. nih.govnih.gov These studies are a prerequisite for advancing a drug candidate to human clinical trials. nih.gov
Following administration of a parent drug like Colterol to an animal model (e.g., rat or mouse), biological samples such as blood, plasma, and urine are collected over time. nih.gov The concentrations of the parent drug and its key metabolites, including 1-Oxo Colterol, must be accurately measured in these complex biological matrices. nih.gov
This is a primary application for this compound. As a stable isotope-labeled internal standard (SIL-IS), a known amount of this compound is added to each biological sample during preparation. Because the SIL-IS is chemically identical to the analyte (1-Oxo Colterol) but has a different mass, it co-elutes during chromatography and is detected separately by the mass spectrometer. The SIL-IS experiences similar extraction losses and matrix effects as the analyte, allowing the ratio of the analyte's signal to the internal standard's signal to be used for highly accurate and precise quantification. researchgate.net
Table 3: Illustrative Concentration of 1-Oxo Colterol in Rat Plasma Following Oral Administration of Colterol This table presents hypothetical data for illustrative purposes. Quantification would be performed using this compound as an internal standard.
| Time Post-Dose (hours) | Mean Plasma Concentration of 1-Oxo Colterol (ng/mL) |
|---|---|
| 0.25 | 12.5 |
| 0.5 | 28.3 |
| 1.0 | 45.7 |
| 2.0 | 33.1 |
| 4.0 | 15.9 |
| 8.0 | 4.2 |
Contributions to Understanding Absorption, Distribution, Metabolism, and Excretion (ADME) in Non-Human Systems
There is no available research detailing the use of this compound in the study of ADME processes in any non-human systems.
Application in Quantitative Metabolomics and Lipidomics Research
No published studies or data could be found that describe the application of this compound in the fields of quantitative metabolomics or lipidomics.
Innovations and Future Directions in Stable Isotope Labeled Research with Relevance to 1 Oxo Colterol D9
Emerging Methodologies for Deuterated Compound Synthesis and Purification
The synthesis of complex deuterated molecules like 1-Oxo Colterol-d9 requires precise and efficient methods to install deuterium (B1214612) atoms at specific molecular positions. Traditional methods often involve multi-step syntheses starting from simple, commercially available deuterated precursors, which can be time-consuming and expensive. researchgate.net However, recent innovations are providing more direct and versatile routes to these essential research compounds.
A primary area of advancement is the development of late-stage hydrogen isotope exchange (HIE) reactions. acs.orgresearchgate.netresearchgate.net HIE allows for the direct replacement of hydrogen with deuterium on a fully or partially assembled complex molecule, significantly shortening synthetic pathways. acs.org This is particularly advantageous for preparing stable-isotope-labeled internal standards (SILS) for LC-MS quantification studies. acs.org Catalysts based on metals like iridium, silver, and palladium are central to these methods, enabling high site-selectivity and deuterium incorporation levels. acs.orgresearchgate.net
Flow chemistry is another transformative approach being applied to deuterated compound synthesis. researchgate.netcolab.wsbionauts.jp Continuous flow reactors offer superior control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity. colab.wsbionauts.jp For instance, a recently developed flow synthesis system utilizes a proton-conducting membrane and heavy water (D2O) as the deuterium source to perform deuteration at ambient pressure and room temperature, minimizing waste and improving safety by avoiding deuterium gas. bionauts.jp This technology has been demonstrated for compounds like Ibuprofen and is applicable to a wide range of molecules. bionauts.jp
Advances in purification are also critical. The structural similarity between a deuterated compound and its non-labeled analog, along with partially deuterated intermediates, makes purification challenging. Modern chromatographic techniques, including supercritical fluid chromatography (SFC) and advanced high-performance liquid chromatography (HPLC) methods, are essential for isolating deuterated standards with the high isotopic and chemical purity required for sensitive bioanalytical assays.
Table 1: Comparison of Deuteration Synthesis Methodologies
| Methodology | Description | Advantages | Challenges |
| Traditional Multi-Step Synthesis | Synthesis begins with simple, commercially available deuterated starting materials. | High isotopic purity at specific positions. | Lengthy, costly, and often low overall yield. |
| Hydrogen Isotope Exchange (HIE) | Direct replacement of C-H bonds with C-D bonds on a late-stage intermediate or final molecule using a catalyst. acs.orgresearchgate.net | Fewer synthetic steps, cost-effective, ideal for complex molecules. acs.org | Controlling regioselectivity can be difficult; potential for isotopic scrambling. acs.org |
| Flow Chemistry | Reactions are performed in a continuously flowing stream within a microreactor or other specialized equipment. colab.wsbionauts.jp | Enhanced safety, improved reaction control, higher yields, potential for automation and on-demand synthesis. bionauts.jp | Requires specialized equipment; optimization of flow parameters can be complex. |
| Photoredox Catalysis | Uses visible light to initiate catalytic cycles for deuteration. researchgate.net | Mild reaction conditions, high functional group tolerance. | Requires photochemical reactor setup; catalyst selection is crucial. |
Advanced Automation and High-Throughput Techniques in Bioanalysis using Stable Isotope Standards
In drug discovery and development, bioanalytical laboratories must process thousands of samples, necessitating high-throughput and automated workflows. Stable isotope standards like this compound are central to achieving the accuracy and precision required in these analyses, primarily conducted using liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.net
Automation in sample preparation is a key innovation. Liquid handling systems can perform routine tasks such as protein precipitation, liquid-liquid extraction, and solid-phase extraction (SPE) in 96-well plate formats. researchgate.net This not only increases throughput but also enhances reproducibility by minimizing human error. bioanalysis-zone.com For more complex applications, such as the quantification of protein biomarkers, automated methods like the Stable Isotope Standards with Capture by Anti-Peptide Antibodies (SISCAPA) technique are employed. bioanalysis-zone.com This method uses antibody-coated materials to isolate specific peptides from a complex protein digest, providing a highly selective and automatable workflow for targeted proteomics. bioanalysis-zone.com
The development of faster and more sensitive mass spectrometers also contributes to higher throughput. Modern instruments can perform rapid analysis, allowing for the injection of samples every few minutes. When coupled with automated column chemistry systems, the entire process from sample purification to analysis can be streamlined. researchgate.net Such systems can elute a purified sample directly from an extraction column into the mass spectrometer, enabling the analysis of over 100 samples per week with high precision. researchgate.net These high-throughput methods are essential for large-scale studies, such as clinical trials and metabolomics research, where rapid and reliable quantification is paramount. nih.gov
Integration of Stable Isotope Labeling with Systems Biology Approaches
Systems biology aims to understand the complex interactions within a biological system by integrating data from various "omics" platforms, including genomics, transcriptomics, proteomics, and metabolomics. nih.govresearchgate.netembopress.org Stable isotope labeling is a cornerstone of quantitative proteomics and metabolomics, providing the high-quality data necessary for building comprehensive systems-level models. nih.gov
In metabolomics, stable isotope tracers are used to follow the metabolic fate of a labeled precursor through various biochemical pathways. nih.gov This approach, often called metabolomics with isotope tracing, allows researchers to move beyond static snapshots of metabolite concentrations and measure the dynamic rates, or fluxes, of metabolic pathways. nih.gov The integration of this flux data with genomic and proteomic information provides a more holistic view of cellular function and regulation. nih.gov For example, combining gene expression profiles with measured reaction fluxes can reveal how transcriptional regulation controls metabolic output. embopress.org
Platforms have been developed to directly link stable isotope labeling patterns to the biosynthetic gene clusters (BGCs) responsible for producing natural products. nih.gov By feeding an organism a panel of isotopically labeled precursors and analyzing the resulting metabolites by mass spectrometry, researchers can associate specific labeling patterns with predicted BGCs, thus connecting a molecule to its underlying genes. nih.gov This integration is crucial for understanding how perturbations, such as disease or drug treatment, affect the entire biological network. nih.gov
Development of Novel Isotopic Probes for Biochemical Pathway Tracing and Flux Analysis
The precise measurement of metabolic fluxes is critical for understanding cellular physiology in health and disease. creative-proteomics.com Metabolic Flux Analysis (MFA) using stable isotope tracers is the gold standard for quantifying these rates. creative-proteomics.comnih.gov The development of novel isotopic probes and experimental designs is continually enhancing the power and scope of MFA.
The choice of isotopic tracer is crucial for the success of an experiment. creative-proteomics.com While universally labeled [U-13C]glucose is common, specifically labeled tracers, such as [1,2-13C]glucose, can provide more detailed information about specific pathways like the pentose phosphate pathway. nih.gov Researchers are designing and utilizing a wider variety of tracers, including those labeled with deuterium (2H) and 15N, to probe different aspects of metabolism. creative-proteomics.com
Parallel labeling experiments represent a significant methodological advance. nih.gov In this approach, multiple experiments are run under identical conditions but with different isotopic tracers. This strategy can improve the precision of flux estimates, help validate biochemical network models, and allow for the analysis of complex systems where a single tracer provides insufficient data. nih.gov Furthermore, computational tools and machine learning frameworks are being developed to streamline the complex process of calculating fluxes from raw isotope labeling data. biorxiv.org These tools can take variable measurements of labeling patterns as input and rapidly convert them into metabolic flux maps, making MFA more accessible to the broader research community. biorxiv.org
Table 2: Applications of Isotopic Tracers in Pathway Analysis
| Application | Isotopic Tracer Example | Metabolite Readout | Biological Question Addressed |
| Pentose Phosphate Pathway (PPP) vs. Glycolysis | [1,2-13C]glucose | Lactate M+1, M+2 | Determines the relative activity of the PPP compared to glycolysis. nih.gov |
| Source of Ribose Synthesis | [1,2-13C]glucose | Ribose phosphate M+1, M+2 | Differentiates between the oxidative and non-oxidative branches of the PPP for ribose production. nih.gov |
| TCA Cycle Activity | [U-13C]glutamine | TCA cycle intermediates (e.g., citrate, malate) | Measures the contribution of glutamine to anaplerosis (replenishing TCA cycle intermediates). |
| Fatty Acid Synthesis | [U-13C]glucose | Palmitate, Stearate | Traces the carbon source for de novo lipogenesis. |
Challenges and Opportunities in the Synthesis and Application of Complex Deuterated Standards for Research
Despite significant progress, the synthesis and application of complex deuterated standards like this compound present ongoing challenges and exciting opportunities.
Challenges:
Synthetic Complexity: Introducing a fixed number of deuterium atoms at specific positions within a complex molecule without isotopic scrambling remains a significant synthetic hurdle. musechem.com
Predictability: The effects of deuteration on a molecule's properties, such as its chromatographic retention time or mass spectral fragmentation pattern, cannot always be easily predicted, which can complicate bioanalytical method development. musechem.com
Isotopic Purity: Ensuring high isotopic purity and accurately analyzing for the presence of residual non-deuterated or partially deuterated species is technically demanding. musechem.com
Cost and Availability: The development and synthesis of custom, complex deuterated standards are expensive and time-consuming, which can limit their availability for some research applications. researchgate.net
Opportunities:
Improved Pharmacokinetics: Deuteration at sites of metabolism can slow down the breakdown of a drug, a phenomenon known as the "kinetic isotope effect." This strategy can improve a drug's pharmacokinetic profile, potentially leading to lower or less frequent dosing. nih.gov Several deuterated drugs, such as deutetrabenazine, have been approved, demonstrating the viability of this approach. nih.govnih.gov
Enhanced Analytical Sensitivity: The use of highly pure, complex deuterated standards as internal standards in mass spectrometry assays is critical for achieving the low limits of quantification needed to study potent drugs and low-abundance biomarkers.
Mechanistic Studies: Deuterated compounds are invaluable tools for elucidating the mechanisms of chemical reactions and enzymatic processes by tracking the fate of deuterium atoms. musechem.com
New Drug Discovery: The focus is shifting from creating deuterated versions of existing drugs ("deuterium switches") to applying deuteration as a core strategy in novel drug discovery programs to create best-in-class therapeutics from the outset. nih.gov
The continued development of more efficient synthetic methods and more powerful analytical technologies will further unlock the potential of complex deuterated standards, driving innovation across the biomedical research landscape.
Conclusion
Summary of Key Research Contributions Enabled by 1-Oxo Colterol-d9 and Similar Deuterated Standards
The primary and most impactful research contribution of this compound and analogous deuterated compounds is their role as superior internal standards for quantitative analysis, particularly in mass spectrometry (MS). musechem.comclearsynth.com In analytical chemistry, achieving accuracy and precision is paramount, and deuterated standards are the gold standard for this purpose. clearsynth.comkcasbio.com
When analyzing a compound (analyte) within a complex mixture, such as blood or plasma, other molecules in the sample can interfere with the measurement, a phenomenon known as the "matrix effect". clearsynth.comkcasbio.com This can lead to the signal of the analyte being artificially suppressed or enhanced, resulting in unreliable data. kcasbio.com A stable isotope-labeled internal standard (SIL-IS) like this compound is chemically identical to the analyte of interest (1-Oxo Colterol) but has a different mass due to the deuterium (B1214612) atoms. pubcompare.ai Because it behaves identically during sample extraction, chromatography, and ionization, it can effectively normalize for any variations, correcting for matrix effects and ensuring the final calculated concentration is accurate. kcasbio.com
This capability has been pivotal in several key research areas:
Pharmacokinetic Studies: Researchers can precisely measure the absorption, distribution, metabolism, and excretion (ADME) of drugs and their metabolites. musechem.comsimsonpharma.com Using a SIL-IS allows for the generation of robust and reliable pharmacokinetic profiles, which are critical for drug development. businesswire.com
Metabolomics: The study of metabolic pathways is greatly enhanced by stable isotope labeling. nih.gov These standards enable the absolute quantification of metabolites, help in the discovery of new metabolic pathways, and allow for the measurement of metabolic flux, providing a dynamic view of cellular processes. nih.gov
Clinical and Forensic Toxicology: Accurate quantification of drugs, toxins, or biomarkers in biological samples is essential for diagnostics and legal investigations. Deuterated standards provide the necessary reliability for these demanding applications.
The table below illustrates the advantages of using a deuterated internal standard compared to a less ideal surrogate standard.
Table 1: Comparison of Analytical Methods Using Different Internal Standards
| Analytical Parameter | Method with Surrogate Internal Standard | Method with Stable Isotope-Labeled Internal Standard (SIL-IS) | Rationale for Improvement with SIL-IS |
|---|---|---|---|
| Accuracy & Precision | Lower; prone to bias from differential matrix effects. kcasbio.com | High; co-eluting properties minimize analytical variability. kcasbio.com | The SIL-IS behaves nearly identically to the analyte during sample processing and analysis, providing superior normalization. kcasbio.com |
| Susceptibility to Matrix Effects | High; structural differences can lead to different ionization efficiencies. kcasbio.com | Low; compensates for ion suppression or enhancement effectively. clearsynth.comkcasbio.com | The analyte and SIL-IS experience the same matrix effects, which are canceled out when their signal ratio is used for quantification. kcasbio.com |
| Method Reliability | Moderate; may require extensive validation and is more prone to failure. kcasbio.com | High; considered the "critical reagent" for robust LC-MS assays. kcasbio.com | Provides a more rugged and dependable assay, reducing the need for costly and time-consuming investigations. kcasbio.com |
| Regulatory Acceptance | May be questioned by regulatory agencies like the EMA, especially if not a close analog. kcasbio.com | Widely accepted and often expected by regulatory bodies for bioanalytical submissions. kcasbio.com | The high quality of data generated using SIL-IS is recognized as essential for ensuring drug safety and efficacy assessments. businesswire.com |
Broader Implications for Pharmaceutical Sciences, Chemical Biology, and Analytical Chemistry
The utility of deuterated standards extends far beyond their function as analytical tools, carrying significant implications for multiple scientific fields.
Pharmaceutical Sciences: The impact is twofold. Firstly, the use of SIL-IS like this compound in drug discovery and development significantly improves the quality and reliability of data for preclinical and clinical trials. businesswire.com This enhances safety assessments and streamlines the approval process. kcasbio.combusinesswire.com Secondly, the strategic replacement of hydrogen with deuterium in a drug molecule itself (a process known as deuteration) can alter its metabolic profile. musechem.commusechem.com Because a carbon-deuterium (C-D) bond is stronger than a carbon-hydrogen (C-H) bond, it can slow down metabolic processes that involve breaking this bond, potentially improving a drug's stability and half-life. musechem.commusechem.com
Chemical Biology: Deuterated compounds are powerful probes for understanding fundamental biological processes. nih.govpharmaffiliates.com They allow scientists to trace the metabolic fate of molecules within cells and organisms without using radioactive labels. simsonpharma.com This has been instrumental in elucidating complex enzyme reaction mechanisms and mapping intricate metabolic networks. nih.govpharmaffiliates.com
Analytical Chemistry: The adoption of deuterated internal standards has fundamentally elevated the standards of quantitative analysis. clearsynth.com It has pushed the development of highly sensitive and specific MS-based methods, making it possible to measure minute quantities of substances in complex biological and environmental samples with a high degree of confidence. clearsynth.combusinesswire.com
Table 2: Implications of Deuterated Standards Across Scientific Disciplines
| Discipline | Key Implication | Specific Example |
|---|---|---|
| Pharmaceutical Sciences | Enhanced Drug Development & Creation of Novel Drugs. musechem.combusinesswire.com | Using SIL-IS to obtain precise pharmacokinetic data for regulatory submission; developing deuterated drugs with improved metabolic stability. musechem.comkcasbio.com |
| Chemical Biology | Elucidation of Biological Mechanisms. nih.gov | Tracing the path of a deuterated nutrient through a metabolic pathway to identify novel metabolites and quantify pathway flux. nih.gov |
| Analytical Chemistry | Increased Accuracy and Precision in Quantitative Analysis. clearsynth.com | Employing a deuterated internal standard in LC-MS/MS to accurately quantify a therapeutic drug in a patient's blood sample, correcting for matrix effects. clearsynth.compubcompare.ai |
Future Research Avenues and Persistent Challenges in the Field of Stable Isotope-Labeled Compounds
Despite their immense value, the field of stable isotope-labeled compounds faces ongoing challenges that also point toward future research opportunities.
Persistent Challenges:
Cost and Scalability: The synthesis of deuterated compounds is often expensive and complex. simsonpharma.comsynmr.inresolvemass.ca The cost of deuterium oxide (heavy water) and other starting materials, combined with multi-step synthetic processes, can be a significant barrier, particularly for large-scale applications. resolvemass.catn-sanso.co.jp
Synthetic Complexity: Achieving high levels of deuteration at specific molecular positions without isotopic scrambling requires sophisticated chemical methods and expertise. simsonpharma.comresolvemass.catn-sanso.co.jp Traditional batch synthesis methods can be inefficient and time-consuming. tn-sanso.co.jp
Kinetic Isotope Effects: The difference in bond strength between C-H and C-D can alter reaction rates. simsonpharma.commusechem.com While this is exploited in creating more stable drugs, it must be carefully considered in other applications to ensure the labeled compound remains a true tracer for its non-labeled counterpart. synmr.in
Future Research Avenues:
Innovative Synthesis Methods: A major focus is on developing more efficient and cost-effective synthesis technologies. adesisinc.com Flow chemistry, which involves continuous reactions in tubes or channels, and microwave-assisted synthesis are emerging as powerful alternatives to traditional batch methods, offering higher yields, better control, and improved scalability. tn-sanso.co.jpadesisinc.com
Automation and Accessibility: The integration of automated synthesis platforms promises to make the production of labeled compounds more accessible and efficient for the broader scientific community. adesisinc.com
Expanding Applications: While well-established in pharmaceutical research, the use of stable isotope labeling is growing in other fields. businesswire.com There are significant opportunities for expansion in environmental science (for tracking pollutants), proteomics (for quantifying proteins), and medical diagnostics. clearsynth.combusinesswire.comdatabridgemarketresearch.com
Table 3: Challenges and Future Directions in Stable Isotope Labeling
| Area | Persistent Challenge | Future Research / Solution |
|---|---|---|
| Synthesis | Complex, multi-step processes with potential for low yields and isotopic scrambling. resolvemass.catn-sanso.co.jp | Development and adoption of flow chemistry and microwave-assisted synthesis for higher efficiency and purity. tn-sanso.co.jpadesisinc.com |
| Cost | High cost of deuterated starting materials and resource-intensive production. synmr.inresolvemass.cadatabridgemarketresearch.com | Improving reaction efficiency to reduce the amount of expensive reagents needed; developing scalable, automated synthesis platforms. tn-sanso.co.jpadesisinc.com |
| Application | Primarily focused on pharmaceutical and metabolic research. businesswire.com | Expansion into proteomics, environmental analysis, and advanced medical diagnostics. clearsynth.combusinesswire.com |
| Analytical Isotope Effects | The presence of deuterium can slightly alter chemical properties and chromatographic retention times. simsonpharma.comsynmr.in | Advanced high-resolution mass spectrometry and chromatographic techniques to resolve and account for minor isotopic differences. |
Q & A
Q. What experimental conditions optimize imine synthesis using 1-Oxo Colterol-d9 as a co-catalyst?
- Methodological Answer : The Cu(I)/air system in methanol is effective for primary amine oxidation, achieving >90% yields for substrates like phenethylamine and fluorophenethylamine. Ensure substrate compatibility by avoiding sterically hindered or electron-deficient amines (e.g., aniline derivatives yield <25% due to poor reactivity). Monitor reaction progress via TLC or HPLC, and confirm product identity using -NMR and mass spectrometry .
Q. How should researchers characterize this compound and its reaction products?
- Methodological Answer : Use a combination of spectroscopic techniques:
- NMR : - and -NMR to confirm structural integrity and deuterium incorporation (d9 labeling).
- Mass Spectrometry : High-resolution MS to verify molecular weight and isotopic purity.
- Chromatography : HPLC or GC-MS to assess reaction completion and product purity.
Cross-reference data with established protocols for deuterated compounds to avoid misinterpretation .
Q. What factors influence yield variability in reactions involving this compound?
- Methodological Answer : Key variables include:
- Substrate electronic effects : Electron-rich amines (e.g., methoxy-substituted) yield >95%, while electron-poor substrates (e.g., chlorinated anilines) underperform.
- Steric hindrance : Bulky groups (e.g., cyclohexene derivatives) reduce yields to 40–50%.
- Reaction time : Optimize via kinetic studies; most reactions reach completion within 6–12 hours.
Use Design of Experiments (DoE) to systematically evaluate interactions between variables .
Advanced Research Questions
Q. How can contradictory yield data (e.g., Entry 14 vs. 15 in Table 1) be resolved in this compound-mediated reactions?
- Methodological Answer : Discrepancies may arise from:
- Impurity profiles : Characterize starting materials via elemental analysis or XRD to rule out contaminants.
- Oxygen sensitivity : Ensure consistent aeration in the Cu(I)/air system; inert atmospheres may suppress oxidation.
- Catalyst degradation : Monitor Cu(I) stability using UV-Vis spectroscopy. Reproduce experiments under strictly controlled conditions (e.g., glovebox for oxygen-sensitive steps) .
Q. What computational strategies predict this compound’s reactivity with non-canonical substrates?
- Methodological Answer :
- DFT Calculations : Model transition states to identify energy barriers for amine oxidation pathways.
- Molecular Dynamics : Simulate solvent effects (e.g., methanol vs. DMF) on co-catalyst performance.
- QSAR Models : Coramine substituent effects with reaction outcomes using Hammett or Taft parameters.
Validate predictions with experimental screening of 10–15 structurally diverse amines .
Q. What are the challenges in scaling this compound-mediated reactions while maintaining enantioselectivity?
- Methodological Answer :
- Deuterium isotope effects : d9 labeling may alter kinetic vs. thermodynamic control; conduct isotopic tracing studies.
- Heterogeneous catalysis : Immobilize Cu(I) on silica or MOFs to improve recyclability and reduce metal leaching.
- Enantiocontrol : Introduce chiral ligands (e.g., BINAP) to the Cu(I) system and monitor ee via chiral HPLC.
Pilot studies should include >3 batch iterations to assess reproducibility .
Data Analysis and Reporting Guidelines
Q. How should researchers report this compound data to ensure reproducibility?
- Methodological Answer :
- Full experimental details : Document catalyst loading, solvent purity, and agitation methods (e.g., magnetic stirring vs. sonication).
- Supporting Information : Provide raw NMR/MS spectra and chromatograms in accessible formats (e.g., .cif for XRD).
- Negative results : Report failed attempts (e.g., Entry 15’s 0% yield) to guide future optimizations.
Follow journal-specific guidelines (e.g., Beilstein Journal’s protocols for compound characterization) .
Q. What statistical methods are appropriate for analyzing yield trends in this compound studies?
- Methodological Answer :
- Multivariate analysis : Use PCA or PLS to correlate substrate properties (e.g., logP, pKa) with yields.
- Error analysis : Calculate standard deviations across triplicate runs and identify outliers via Grubbs’ test.
- Data visualization : Create heatmaps to highlight substituent effects (e.g., halogen vs. methoxy groups).
Tools like R or Python’s SciPy suite are recommended for robust statistical modeling .
Ethical and Methodological Considerations
Q. How can researchers avoid bias when designing studies with this compound?
- Methodological Answer :
- Blinded experiments : Assign substrate codes to minimize observer bias during yield calculations.
- Negative controls : Include reactions without this compound to confirm its catalytic role.
- Peer review : Pre-publish protocols on platforms like BioRxiv for community feedback.
Adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) for question formulation .
Q. What are best practices for literature reviews on this compound?
- Methodological Answer :
- Database selection : Prioritize PubMed, SciFinder, and Web of Science; exclude non-peer-reviewed sources (e.g., ).
- Search terms : Use Boolean operators (e.g., "this compound AND imine synthesis NOT industrial").
- Citation tracking : Employ tools like Zotero to manage references and avoid redundant studies.
Screen >100 abstracts using PRISMA guidelines to ensure comprehensive coverage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
